Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride
Description
Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride is a synthetic organic compound that belongs to the class of morpholinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Properties
CAS No. |
61533-10-6 |
|---|---|
Molecular Formula |
C12H18ClNO4 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
methyl 2-[4-(furan-2-ylmethyl)morpholin-4-ium-4-yl]acetate;chloride |
InChI |
InChI=1S/C12H18NO4.ClH/c1-15-12(14)10-13(4-7-16-8-5-13)9-11-3-2-6-17-11;/h2-3,6H,4-5,7-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
KOIOLCSDTPCUJD-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C[N+]1(CCOCC1)CC2=CC=CO2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride typically involves the reaction of morpholine with appropriate reagents to introduce the furan and methoxy-oxoethyl groups. Common synthetic routes may include:
N-Alkylation: Reacting morpholine with 2-furanylmethyl halide under basic conditions to form the N-(2-furanylmethyl)morpholine.
Esterification: Introducing the methoxy-oxoethyl group through esterification reactions involving appropriate carboxylic acid derivatives.
Quaternization: Finally, quaternizing the nitrogen atom with a suitable alkylating agent to form the morpholinium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The methoxy-oxoethyl group can be reduced to corresponding alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: 2-methoxyethanol derivatives.
Substitution Products: Azido or cyano derivatives of the morpholinium salt.
Scientific Research Applications
Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modifying Cellular Processes: Influencing cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
- Morpholinium, 4-(2-furanylmethyl)-4-(2-hydroxyethyl)-, chloride
- Morpholinium, 4-(2-thienylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride
- Pyrrolidinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride
Uniqueness
Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
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